

An In-depth Technical Guide to the Crystal Structure Analysis of Urea Phosphate

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Compound of Interest

Compound Name: Urea phosphate

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Introduction

Urea phosphate, a 1:1 adduct of urea and phosphoric acid, is a compound of significant interest due to its applications as a high-purity fertilizer and its role in various chemical processes.^{[1][2]} Its crystal structure is characterized by a complex and robust network of hydrogen bonds, which dictates its physicochemical properties.^[2] This technical guide provides a comprehensive overview of the crystal structure of **urea phosphate**, detailing the crystallographic data, molecular geometry, and the intricate hydrogen-bonding network. Furthermore, it outlines the experimental protocols for its synthesis and characterization using modern analytical techniques.

Crystal Structure and Crystallographic Data

Urea phosphate crystallizes in the orthorhombic space group $Pbca$.^[1] The crystal structure consists of alternating layers of phosphate tetrahedra and urea molecules parallel to the (100) plane.^[3] This arrangement is held together by an extensive three-dimensional network of hydrogen bonds. Each formula unit in the asymmetric unit cell comprises one urea molecule and one phosphoric acid molecule.^[3]

Single-crystal neutron diffraction studies have provided precise information on the unit cell parameters and atomic positions, including those of the hydrogen atoms, which are crucial for

understanding the hydrogen-bonding network.[1] The crystallographic data for **urea phosphate** at various temperatures are summarized in Table 1.

Table 1: Crystallographic Data for **Urea Phosphate** at Different Temperatures

Parameter	150 K[1]	23 °C (296 K)	350 K[1]
Crystal System	Orthorhombic	Orthorhombic	Orthorhombic
Space Group	Pbca	Pbca	Pbca
a (Å)	17.453(5)	17.6492(6)	17.679(8)
b (Å)	7.454(3)	7.4820(3)	7.483(4)
c (Å)	8.963(3)	9.0018(4)	8.992(4)
Volume (Å ³)	1166.0	1188.8	1189.6
Z	8	8	8

Molecular Geometry and Hydrogen Bonding

The interaction between urea and phosphoric acid in the crystal is dominated by a strong hydrogen-bonding network.[2] Of particular interest is a short, strong hydrogen bond (SSHB) between the carbonyl oxygen of urea and a hydrogen atom from the phosphoric acid moiety.[1] [4] Neutron diffraction studies have revealed that the position of the hydrogen atom in this O-H...O bond is temperature-dependent, migrating towards the center of the bond as the temperature increases.[1]

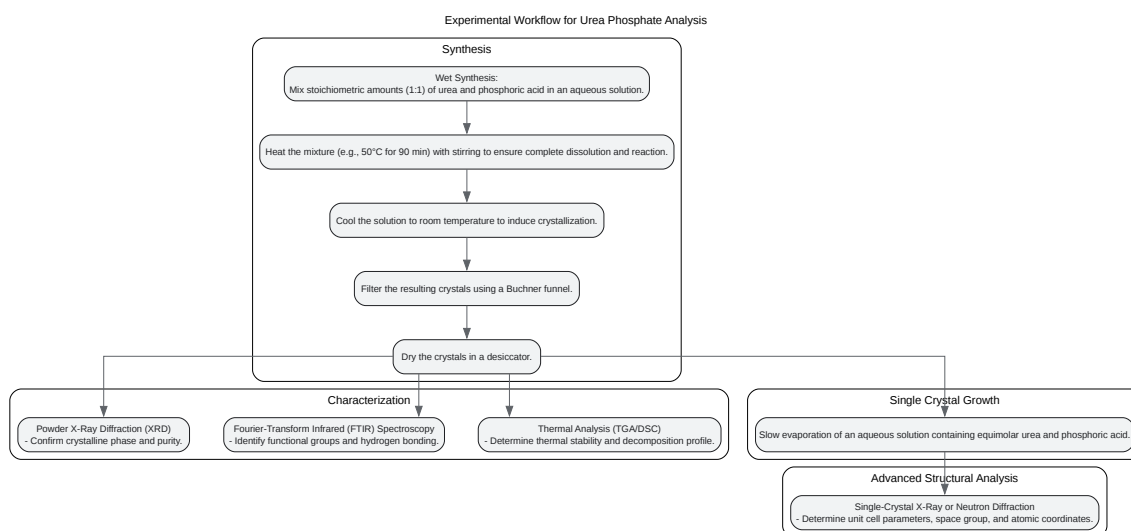
Each of the remaining hydrogen atoms from both the urea and phosphoric acid molecules also participates in hydrogen bonding, creating a tightly packed and stable structure.[3] The hydrogen atoms are more strongly bonded to the urea molecules within this network.[2] A summary of key bond lengths and angles is provided in Table 2.

Table 2: Selected Bond Lengths and Angles in the **Urea Phosphate** Crystal

Bond/Angle	Value at 150 K (Å or °)[1]	Value at 300 K and above (Å or °)[1]
O...O (SSHB)	~2.4	~2.4
O-H (in SSHB)	1.168(4)	Centered
H...O (in SSHB)	1.252(4)	Centered
	~170	~170

Experimental Protocols

A logical workflow for the synthesis and analysis of **urea phosphate** crystals is depicted below. This involves the synthesis of the crystalline material, followed by a suite of analytical techniques to confirm its structure and purity.



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Caption: Experimental workflow for the synthesis and analysis of **urea phosphate** crystals.

Synthesis of Crystalline Urea Phosphate

This protocol is based on the wet synthesis method.^[5]

- **Reactant Preparation:** Prepare stoichiometric amounts (1:1 molar ratio) of urea and phosphoric acid.
- **Reaction:** In a beaker, dissolve the urea in the phosphoric acid solution with constant stirring. The reaction is exothermic. To ensure complete dissolution, the mixture can be heated to 50°C for approximately 90 minutes.^[5]
- **Crystallization:** Allow the solution to cool slowly to room temperature. **Urea phosphate** crystals will precipitate out of the solution.
- **Isolation:** Separate the crystals from the mother liquor by filtration using a Buchner funnel.
- **Drying:** Dry the collected crystals in a desiccator at ambient temperature until a constant weight is achieved.

Single Crystal Growth

For single-crystal X-ray or neutron diffraction, high-quality single crystals are required.

- **Solution Preparation:** Prepare a saturated aqueous solution containing equimolar quantities of urea and phosphoric acid.
- **Slow Evaporation:** Allow the solution to evaporate slowly at room temperature over several days. This will promote the growth of large, well-defined single crystals.

Powder X-Ray Diffraction (XRD) Analysis

XRD is used to confirm the crystalline phase and purity of the synthesized **urea phosphate**.

- **Sample Preparation:** Finely grind a small amount of the dried **urea phosphate** crystals into a homogeneous powder using an agate mortar and pestle.
- **Instrumentation:** A powder X-ray diffractometer, such as a BRUKER D8 Eco with CuK α radiation ($\lambda = 1.5418 \text{ \AA}$), can be used.

- **Data Collection:** Collect the diffraction pattern over a 2θ range of, for example, $10-80^\circ$, with a step size of 0.02° and a suitable scan speed.
- **Analysis:** Compare the obtained diffraction pattern with the standard pattern for **urea phosphate** from a crystallographic database (e.g., JCPDS card no. 44-0815) to confirm the identity and purity of the sample.^[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present and to probe the hydrogen-bonding interactions.

- **Sample Preparation:** The analysis can be performed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal.
- **Instrumentation:** A Thermo Scientific Nicolet iS10 FT-IR Spectrometer or a similar instrument is suitable.
- **Data Collection:** Record the spectrum in the mid-IR range (typically $4000-400\text{ cm}^{-1}$) by co-adding a number of scans (e.g., 32 or 64) at a resolution of 4 cm^{-1} .
- **Analysis:** Analyze the positions and shapes of the absorption bands corresponding to N-H, C=O, P-O, and O-H vibrations to confirm the presence of urea and phosphate groups and to study the effects of hydrogen bonding.^[6]

Thermal Analysis (TGA/DSC)

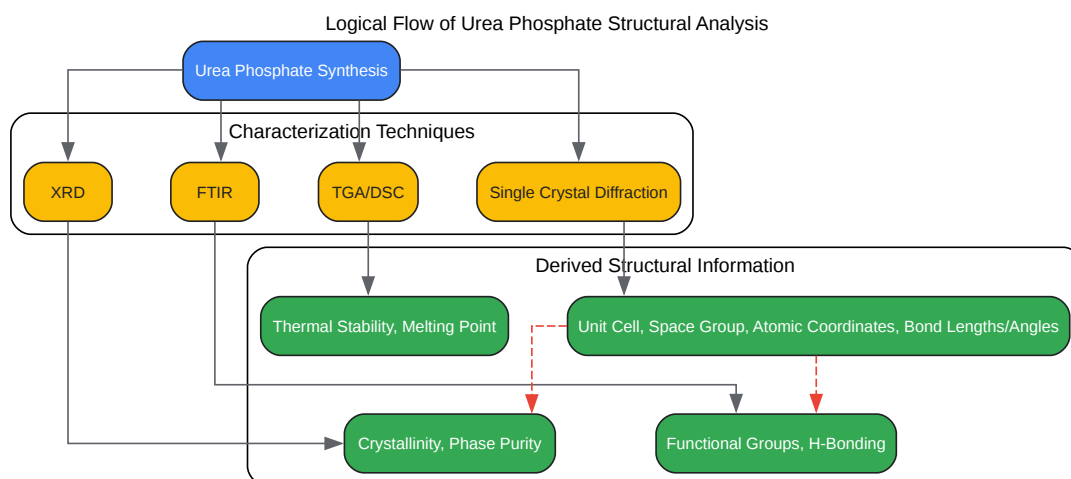
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and decomposition profile of **urea phosphate**.

- **Sample Preparation:** Accurately weigh a small amount of the powdered sample (typically 2-10 mg) into an aluminum or ceramic crucible.
- **Instrumentation:** A simultaneous TGA/DSC instrument, such as a SHIMADZU DTG-60, can be used.

- **Data Collection:** Heat the sample from ambient temperature to a desired upper temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
- **Analysis:** Analyze the TGA curve for mass loss events, which indicate decomposition, and the DSC curve for endothermic or exothermic peaks, which correspond to phase transitions (like melting) or decomposition. **Urea phosphate** typically shows a melting point around 117°C.^[7]

Logical Relationships in Urea Phosphate Analysis

The following diagram illustrates the logical relationship between the synthesis, characterization, and the resulting structural information for **urea phosphate**.



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Caption: Logical flow from synthesis to structural elucidation of **urea phosphate**.

Conclusion

The crystal structure of **urea phosphate** is a well-defined system governed by a comprehensive hydrogen-bonding network. The detailed structural information, obtainable through techniques like single-crystal neutron and X-ray diffraction, provides valuable insights into its stability and properties. The experimental protocols outlined in this guide offer a systematic approach for the synthesis and thorough characterization of this important compound, providing a solid foundation for further research and application development.

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